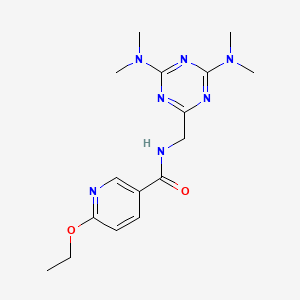

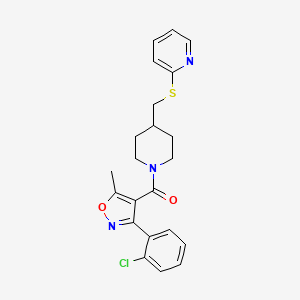

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a compound with the empirical formula C14H12N4O and a molecular weight of 252.27 . It’s used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .

Synthesis Analysis

Benzotriazole methodology has been used extensively as a versatile synthetic tool. It’s been used for the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Chemical Reactions Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” has a melting point of 168-172 °C . “N-(1H-Benzotriazol-1-ylmethyl)formamide” has the empirical formula C8H8N4O and a molecular weight of 176.18 .Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials and Dyes

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline has been investigated for its photoluminescent properties. Researchers have explored its potential as a fluorescent dye or a component in luminescent materials. Its emission characteristics under UV light excitation could find applications in optoelectronics, sensors, and imaging systems .

Hydrogen-Bonding Studies

The solid-state structure of this compound reveals intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones. Understanding these bonding interactions is crucial for crystal engineering and designing functional materials. Researchers have used single-crystal X-ray diffraction to analyze these hydrogen-bonding patterns .

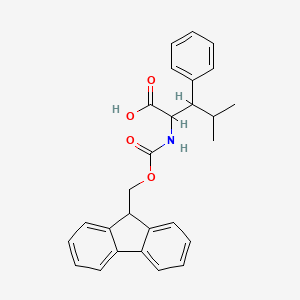

Peptide Synthesis

Benzotriazole derivatives play a vital role in peptide synthesis. For in situ activation during peptide coupling, reagents like O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) have been employed. These reagents facilitate efficient peptide bond formation, making them essential tools in the field of biochemistry .

Organic Synthesis and Mannich Reactions

The benzotriazole methodology has been widely used in organic synthesis. N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline can serve as a versatile intermediate in Mannich-type condensations. It allows for the selective aminoalkylation of phenols, leading to the synthesis of diverse compounds, including 1,1-bis(2-hydroxyaryl)alkanes and o-quinone methides .

Salan Ligand Precursor

Researchers have explored the synthesis of salans (chiral ligands) using benzotriazole derivatives. For instance, 1,3-bis((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole serves as a precursor for benzimidazolidine-based salans. These ligands find applications in asymmetric catalysis and coordination chemistry .

Materials Science and Crystal Engineering

Understanding the crystal packing and hydrogen-bonding networks of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline contributes to materials design. By manipulating intermolecular interactions, researchers can tailor properties such as solubility, stability, and optical behavior in crystalline materials .

Zukünftige Richtungen

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHBGKSEGKRUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)

![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)

![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)